N-Isopropylpentedrone hydrochloride

Overview

Description

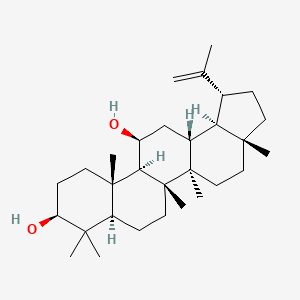

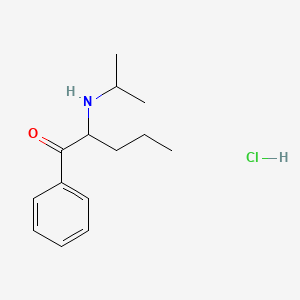

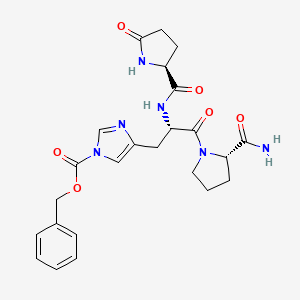

N-Isopropylpentedrone hydrochloride, also known as NIPP, is a chemical compound with the molecular formula C14H22ClNO . It is a light brown powder . The compound is racemic, meaning it contains equal amounts of left and right-handed enantiomers .

Molecular Structure Analysis

The molecular structure of N-Isopropylpentedrone hydrochloride consists of a pentanone backbone with an isopropylamino group and a phenyl group attached . The compound has a molecular weight of 255.784 Da .Scientific Research Applications

Pharmacological Research

N-Isopropylpentedrone hydrochloride is a piperidine derivative, which is a class of compounds that play a significant role in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and are crucial for designing drugs . The compound’s structure could be analyzed for potential pharmacological activities, such as receptor binding or enzyme inhibition, which could lead to the development of new therapeutic agents.

Synthesis of Biologically Active Piperidines

The synthesis of substituted piperidines is an important area of organic chemistry due to their widespread use in medicinal chemistry. N-Isopropylpentedrone hydrochloride can serve as a substrate for intra- and intermolecular reactions leading to various piperidine derivatives, which have applications in drug construction .

Drug Delivery Systems

As part of nanocrystal (NC) technology, N-Isopropylpentedrone hydrochloride could be utilized to improve the bioavailability of poorly soluble drugs. NCs enhance the dissolution rate and saturation solubility, which can lead to increased oral bioavailability and reduced adverse effects .

Nanotechnology in Healthcare

Nanotechnology has vast applications in healthcare, particularly in the diagnosis, treatment, and prevention of diseases. N-Isopropylpentedrone hydrochloride could be incorporated into nanomedicine formulations to enhance drug delivery or as a diagnostic tool due to its unique physicochemical properties .

Toxicity Studies

Understanding the toxicological profile of chemical compounds is essential for their safe application in medicine. N-Isopropylpentedrone hydrochloride can be the subject of toxicity studies to evaluate its safety profile, which is a critical step in the development of any pharmaceutical agent .

Mechanism of Action

Target of Action

N-Isopropylpentedrone hydrochloride, also known as BPW1Y81K1P, is a stimulant of the cathinone class . The primary targets of this compound are the norepinephrine and dopamine transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

N-Isopropylpentedrone hydrochloride acts as a norepinephrine-dopamine reuptake inhibitor . This means it binds to the norepinephrine and dopamine transporters, blocking the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft . This leads to enhanced neurotransmission and results in the stimulant effects associated with this compound .

Biochemical Pathways

It is known that the compound affects thedopaminergic and noradrenergic systems . By inhibiting the reuptake of dopamine and norepinephrine, it can enhance the signaling in these pathways and lead to increased alertness, focus, and energy .

Pharmacokinetics

They are metabolized primarily in the liver and excreted in the urine .

Result of Action

The increased concentration of dopamine and norepinephrine in the synaptic cleft due to the action of N-Isopropylpentedrone hydrochloride can lead to a range of effects. These include increased alertness, focus, and energy, as well as potential side effects such as increased heart rate and blood pressure .

properties

IUPAC Name |

1-phenyl-2-(propan-2-ylamino)pentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-4-8-13(15-11(2)3)14(16)12-9-6-5-7-10-12;/h5-7,9-11,13,15H,4,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUBTEDAWLMSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)NC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropylpentedrone hydrochloride | |

CAS RN |

18268-14-9 | |

| Record name | N-Isopropylpentedrone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ISOPROPYLPENTEDRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPW1Y81K1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-imidazolidine]](/img/structure/B593600.png)

![2h-[1,3,4]Thiadiazino[3,2-a]benzimidazole](/img/structure/B593605.png)

![methyl (5Z)-5-ethylidene-4-[2-[2-[(1R,8Z,14S)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B593613.png)

![3,4-Dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide](/img/structure/B593615.png)